2-Bromo-3,4-difluorobenzyl bromide
Overview
Description
2-Bromo-3,4-difluorobenzyl bromide is an organic compound with the molecular formula C7H5BrF2. It is characterized by the presence of a bromine atom and two fluorine atoms on a benzene ring, which is further substituted with a benzyl bromide group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3,4-difluorobenzyl bromide can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 2,3-difluorobenzyl bromide using bromine in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the selective addition of bromine atoms.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation techniques. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4-difluorobenzyl bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in organic synthesis and other chemical processes.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used to oxidize the compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3,4-difluorobenzyl bromide is widely used in scientific research due to its versatility and reactivity. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for various chemical reactions. Biology: It is employed in the study of biological processes and the development of new drugs. Medicine: The compound is utilized in the production of pharmaceuticals and as a precursor for active pharmaceutical ingredients (APIs). Industry: It finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-bromo-3,4-difluorobenzyl bromide exerts its effects depends on the specific reaction it undergoes. The molecular targets and pathways involved vary based on the type of reaction and the reagents used.
Comparison with Similar Compounds
2-Bromo-4-fluorobenzyl bromide
3-Bromo-4-fluorobenzyl bromide
2,4-Difluorobenzyl bromide
3,4-Difluorobenzyl bromide
These compounds share similarities in their structure and reactivity but differ in the position of the halogen atoms on the benzene ring, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFLLNJCIHAWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805523-88-9 | |
Record name | 2-Bromo-3,4-difluorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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